molecular formula C6H5N3OS B15133525 5-Pyrimidinecarbonitrile, 1,4-dihydro-6-(methylthio)-4-oxo-

5-Pyrimidinecarbonitrile, 1,4-dihydro-6-(methylthio)-4-oxo-

Katalognummer: B15133525
Molekulargewicht: 167.19 g/mol
InChI-Schlüssel: MHPHZTOIZZPAMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylsulfanyl group at the 4th position, an oxo group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthio-2-aminopyrimidine with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the methylsulfanyl and carbonitrile groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methylthio-2-aminopyrimidine: A precursor in the synthesis of 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

    2-amino-4-methylthio-6-oxo-1,6-dihydropyrimidine: A structurally similar compound with potential biological activities.

Uniqueness

4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group at the 4th position and the carbonitrile group at the 5th position distinguishes it from other pyrimidine derivatives, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H5N3OS

Molekulargewicht

167.19 g/mol

IUPAC-Name

4-methylsulfanyl-6-oxo-5H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3-4H,1H3

InChI-Schlüssel

MHPHZTOIZZPAMM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=NC(=O)C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.